molecular formula C15H20N2O4 B7860454 Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate

Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate

Cat. No.: B7860454
M. Wt: 292.33 g/mol
InChI Key: PMJSLSTZLVNMJS-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) on the benzene ring, which is attached to the piperidine ring via an ethyl ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate typically involves the following steps:

  • Nitration: The starting material, 3-methylbenzene, undergoes nitration to introduce the nitro group, forming 3-methyl-4-nitrobenzene.

  • Piperidine Formation: The nitrobenzene derivative is then reacted with piperidine to form the piperidine ring.

  • Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of piperidine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate esters.

  • Reduction Products: Piperidine derivatives with amine groups.

  • Substitution Products: Various substituted piperidines and esters.

Scientific Research Applications

Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate: Similar structure but lacks the methyl group on the benzene ring.

  • Ethyl 1-(3-methyl-4-nitrobenzene)-3-piperidinecarboxylate: Similar structure but with a different position of the nitro group.

Uniqueness: Ethyl 1-(3-methyl-4-nitrophenyl)-4-piperidinecarboxylate is unique due to the presence of both the nitro group and the methyl group on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 1-(3-methyl-4-nitrophenyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-15(18)12-6-8-16(9-7-12)13-4-5-14(17(19)20)11(2)10-13/h4-5,10,12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJSLSTZLVNMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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